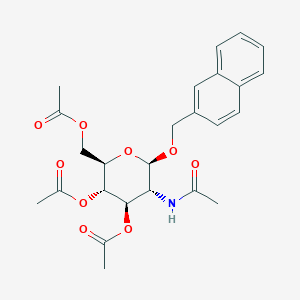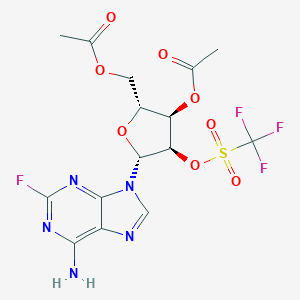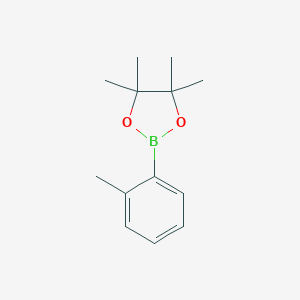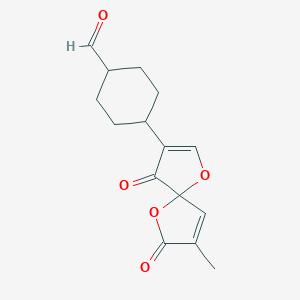
Nidulal
Overview
Description
Nidulal is a natural product isolated from the basidiomycete Nidula candida. It is a bisabolane sesquiterpene, known for its ability to induce differentiation of human promyelocytic leukemia cells. This compound has shown weak cytotoxic and antibiotic activities, making it a compound of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nidulal can be synthesized through the fermentation of Nidula candida. The fermentation process involves cultivating the basidiomycete under controlled conditions to produce this compound along with small amounts of niduloic acid. The structures of these compounds are elucidated using spectroscopic methods .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes. The basidiomycete Nidula candida is grown in bioreactors, where optimal conditions such as temperature, pH, and nutrient supply are maintained to maximize the yield of this compound. The compound is then extracted and purified using standard chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Nidulal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form niduloic acid.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: Niduloic acid is a major product formed from the oxidation of this compound.
Reduction: Reduced derivatives of this compound with modified functional groups.
Substitution: Substituted derivatives of this compound with different functional groups.
Scientific Research Applications
Nidulal has several scientific research applications, including:
Chemistry: this compound is used as a model compound to study sesquiterpene biosynthesis and its chemical properties.
Biology: It is used to investigate the differentiation of human promyelocytic leukemia cells and other biological processes.
Medicine: this compound’s weak cytotoxic and antibiotic activities make it a candidate for developing new therapeutic agents.
Industry: This compound can be used in the development of natural product-based antibiotics and other bioactive compounds
Mechanism of Action
Nidulal exerts its effects by activating the transcription factor complex AP-1-mediated expression of secreted alkaline phosphatase in COS-7 cells. This activation leads to the differentiation of human promyelocytic leukemia cells. The molecular targets and pathways involved include the AP-1 transcription factor complex and related signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Niduloic acid: A bisabolane sesquiterpene isolated along with nidulal from Nidula candida.
Other sesquiterpenes: Compounds with similar structures and biological activities.
Uniqueness
This compound is unique due to its specific ability to induce differentiation of human promyelocytic leukemia cells and its activation of the AP-1 transcription factor complex. This sets it apart from other sesquiterpenes that may not exhibit the same biological activities .
Properties
IUPAC Name |
4-(3-methyl-2,9-dioxo-1,6-dioxaspiro[4.4]nona-3,7-dien-8-yl)cyclohexane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-9-6-15(20-14(9)18)13(17)12(8-19-15)11-4-2-10(7-16)3-5-11/h6-8,10-11H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSKLGFKNUGTFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2(C(=O)C(=CO2)C3CCC(CC3)C=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439007 | |
| Record name | Nidulal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185853-14-9 | |
| Record name | Nidulal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Nidulal has been shown to preferentially activate the transcription factor complex AP-1 in COS-7 cells. [, ] This activation leads to increased expression of secreted alkaline phosphatase (SEAP), a protein often used as a reporter for gene expression. [, ] While the exact mechanism of AP-1 activation by this compound remains unclear, this interaction suggests a potential role in influencing gene expression and cellular differentiation. It's important to note that the research primarily focuses on this compound's effects on human promyelocytic leukemia cells (HL-60), and further investigation is needed to fully elucidate its mechanism of action in other cell types.
A: this compound and a related compound, Niduloic acid, are both classified as bisabolane sesquiterpenes. [, ] This means they share a core structure derived from a 15-carbon isoprenoid precursor. While the abstracts don't provide specific spectroscopic data or the molecular formula/weight of this compound, its classification as a bisabolane sesquiterpene suggests a structure containing a cyclohexane ring with an attached isopropyl group and other functional groups that may vary. Further research, including NMR and mass spectrometry analyses, would be needed to definitively characterize the structure of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


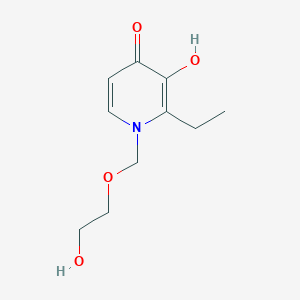

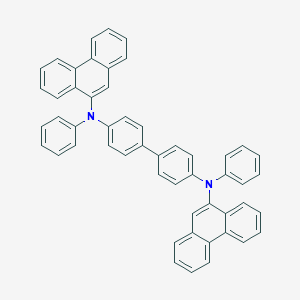
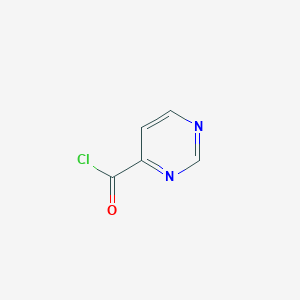
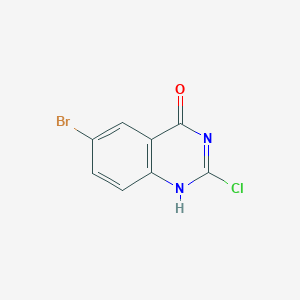

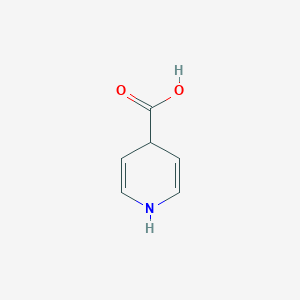
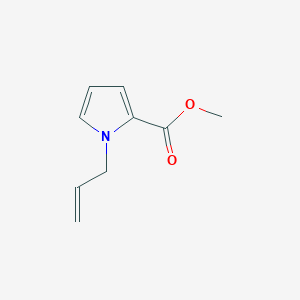
![6-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one](/img/structure/B69279.png)
![[1-(Benzenesulfonyl)indol-5-yl]methanol](/img/structure/B69280.png)

